molecular formula C14H21NO7 B14743321 Triethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate CAS No. 2351-91-9

Triethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate

Cat. No.: B14743321
CAS No.: 2351-91-9
M. Wt: 315.32 g/mol
InChI Key: NCPGLLDYONACKW-UHFFFAOYSA-N
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Description

Triethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate is a chemical compound with the molecular formula C14H21NO7 It is known for its unique structure, which includes a pyrrolidine ring substituted with multiple ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate typically involves the reaction of ethyl acetoacetate with ethyl cyanoacetate in the presence of a base, followed by cyclization and esterification steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as distillation and recrystallization are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Triethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and alkyl halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Triethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Triethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release active intermediates that participate in various biochemical reactions. The pyrrolidine ring structure allows for binding to specific enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Triethyl 2,2,4-tricarboxylate: Similar structure but lacks the methyl and oxo groups.

    Diethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate: Similar but with fewer ester groups.

    Ethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate: Similar but with only one ester group.

Uniqueness

Triethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate is unique due to its specific substitution pattern and the presence of multiple ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

2351-91-9

Molecular Formula

C14H21NO7

Molecular Weight

315.32 g/mol

IUPAC Name

triethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate

InChI

InChI=1S/C14H21NO7/c1-5-20-11(17)9-8(4)14(15-10(9)16,12(18)21-6-2)13(19)22-7-3/h8-9H,5-7H2,1-4H3,(H,15,16)

InChI Key

NCPGLLDYONACKW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C(NC1=O)(C(=O)OCC)C(=O)OCC)C

Origin of Product

United States

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